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Compound of Interest

Compound Name: Prmt4-IN-2

Cat. No.: B12382182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: Publicly available information on a compound specifically designated

"Prmt4-IN-2" is limited. This guide presents data for a compound identified as PRMT4-IN-2
(compound 55) and, for a more detailed mechanistic context, incorporates extensive data from

the well-characterized and structurally related dual PRMT4/PRMT6 inhibitor, MS049. This

approach provides a comprehensive understanding of the inhibition of Protein Arginine

Methyltransferase 4 (PRMT4).

Core Mechanism of Action
Prmt4-IN-2 is a potent inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known

as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). PRMT4 is a type I protein

arginine methyltransferase that plays a crucial role in the regulation of gene transcription by

catalyzing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine

residues on histone and non-histone proteins. This methylation can lead to the formation of

monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).

The inhibition of PRMT4 by small molecules like Prmt4-IN-2 blocks these methylation events,

thereby modulating the expression of genes involved in various cellular processes, including

cell proliferation, differentiation, and signal transduction. The related compound, MS049, has

been shown to be a noncompetitive inhibitor with respect to both the SAM cofactor and the

peptide substrate.[1] This suggests that it does not bind to the active site in the same manner

as the natural substrates.
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Quantitative Data
The inhibitory activity of Prmt4-IN-2 and the related inhibitor MS049 has been quantified

through various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of Prmt4-IN-2
(compound 55)

Target IC50 (nM)

PRMT4 92

PRMT6 436

PRMT1 460

PRMT8 823

PRMT3 1386

Data sourced from MedchemExpress.[2]

Table 2: Biochemical and Cellular Inhibitory Activity of
MS049

Assay Type Target/Substrate IC50

Biochemical PRMT4 34 nM

Biochemical PRMT6 43 nM

Cellular H3R2me2a in HEK293 cells 0.97 µM

Cellular
Med12-Rme2a in HEK293

cells
1.4 µM

Data sourced from MedchemExpress and Shen Y et al. (2016).[3][4]
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PRMT4 is a key regulator of various signaling pathways through its role as a transcriptional

coactivator. Inhibition of PRMT4 can therefore have significant downstream effects on cellular

function.
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PRMT4 Signaling and Inhibition

PRMT4 is recruited to chromatin by transcriptional activators like p160 coactivators and steroid

hormone receptors. It then methylates histone H3 at arginines 17 and 26, as well as

coactivators like CBP/p300. These methylation events are generally associated with

transcriptional activation. Prmt4-IN-2 inhibits the methyltransferase activity of PRMT4, leading

to a downstream decrease in the expression of target genes. Additionally, pathways like

AKT/mTOR can influence PRMT4 activity.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PRMT4

inhibitors.
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Biochemical PRMT4 Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a peptide

substrate.

Materials:

Recombinant human PRMT4 enzyme

Histone H4 (1-21) peptide substrate

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.3

Prmt4-IN-2 or other inhibitors

Scintillation fluid

Procedure:

Prepare a reaction mixture containing 160 nM PRMT4 enzyme and 40 µM H4(1-21) peptide

substrate in PBS buffer.[5]

Add the inhibitor at various concentrations. A minimum of 10 concentrations are used to

generate an IC50 curve.

Initiate the reaction by adding [³H]-SAM to a final concentration of 0.23 µM.[5]

Incubate the reaction at 30°C.

Stop the reaction and spot the mixture onto filter paper.

Wash the filter paper to remove unincorporated [³H]-SAM.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50

value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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